
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is a chemical compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a phosphonothioic dichloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride typically involves the reaction of (2,4,6-Tri-tert-butylphenyl)lithium with phosphorus trichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonothioate esters or amides, while oxidation reactions may produce phosphonothioic acids.
Applications De Recherche Scientifique
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for understanding biological pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups, used in industrial applications.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production
Uniqueness: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the phosphonothioic dichloride group. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
85421-74-5 |
|---|---|
Formule moléculaire |
C18H29Cl2PS |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
dichloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl2PS/c1-16(2,3)12-10-13(17(4,5)6)15(21(19,20)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clé InChI |
IDQCUFBKYAMBMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)(Cl)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


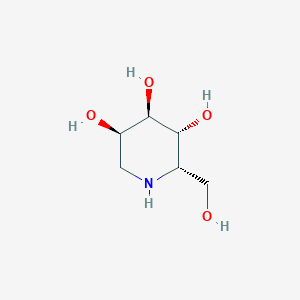
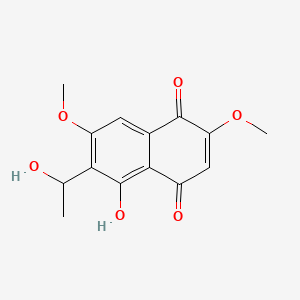
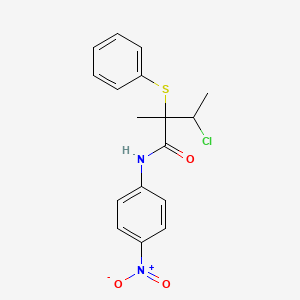

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
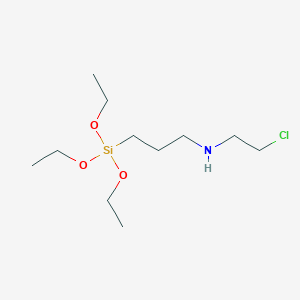
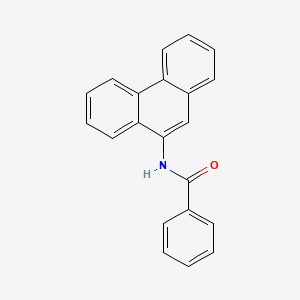
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
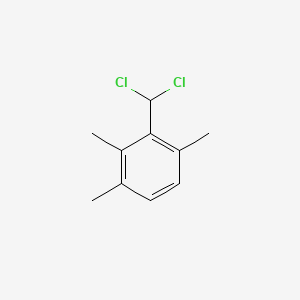
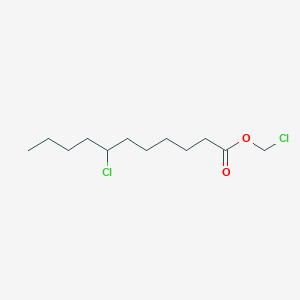

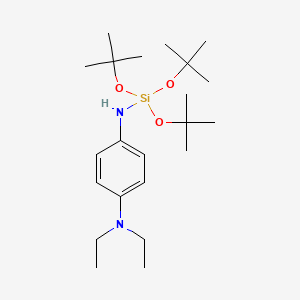
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
